6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Catalog No.
S3023284
CAS No.
1421469-43-3
M.F
C7H9N3O2
M. Wt
167.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbo...

CAS Number

1421469-43-3

Product Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Molecular Formula

C7H9N3O2

Molecular Weight

167.168

InChI

InChI=1S/C7H9N3O2/c8-6(11)5-4-9-10-2-1-3-12-7(5)10/h4H,1-3H2,(H2,8,11)

InChI Key

JSRLQVXMUMGTLL-UHFFFAOYSA-N

SMILES

C1CN2C(=C(C=N2)C(=O)N)OC1

Solubility

not available
  • Chemical Properties and Availability:

    • PubChem, a public database of chemical information, provides details on the structure, identifiers, and preliminary safety hazards of pyrazolooxazine-carboxamide [].
    • Suppliers like Biosynth and GlpBio offer the compound for purchase, primarily for research purposes [, ].
  • Chemical Reactivity:

    • Studies suggest potential for the molecule to undergo various reactions due to the presence of the pyrazole and oxazine rings. These include nucleophilic substitution on the oxazine ring and electrophilic aromatic substitution on the pyrazole ring under specific conditions [].
  • Limited Literature: A comprehensive search for scientific publications specifically investigating the biological activity or potential applications of pyrazolooxazine-carboxamide yielded minimal results.
  • Unexplored Potential: The presence of the pyrazole and oxazine rings, known for their involvement in various biological processes, suggests possibilities for further exploration.

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound characterized by its unique pyrazolo-oxazine structure. The compound features a fused pyrazole and oxazine ring system, making it part of a larger class of nitrogen-containing heterocycles. Its molecular formula is C7H9N3O2C_7H_9N_3O_2 and it has a molecular weight of approximately 169.16 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Including:

  • Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
  • Substitution Reactions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions.
  • Reduction Reactions: The carbonyl group may be reduced to alcohols or amines under appropriate conditions.

These reactions can be utilized in synthetic pathways to derive other useful compounds or to modify the existing structure for enhanced biological activity.

Research indicates that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exhibits significant biological activities. Notably, it has been identified as a potent inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory and autoimmune diseases. This inhibition may help mitigate conditions associated with inappropriate activation of this pathway, such as liver injury and other inflammatory disorders .

Additionally, derivatives of this compound have shown promise in various pharmacological assays, suggesting potential applications in drug development.

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: The formation of the pyrazolo-oxazine ring system can be achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Transformations: Subsequent modifications can introduce the carboxamide functionality through amide formation techniques.
  • Using Catalysts: Catalysts may be employed to facilitate reactions and improve yields.

Specific synthetic procedures can vary based on desired derivatives and functionalization patterns.

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity against the NLRP3 inflammasome, it is being explored for use in treating inflammatory diseases.
  • Research Tool: It serves as a valuable compound for studying mechanisms of inflammation and related pathways.
  • Chemical Building Block: Its unique structure makes it a candidate for further derivatization in synthetic organic chemistry.

Studies on the interactions of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide with biological targets have shown that it selectively inhibits NLRP3 activation. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins.
  • Cellular Assays: Testing the compound's effects on cell lines relevant to inflammation and autoimmune responses.
  • In Vivo Studies: Assessing pharmacokinetics and safety profiles in animal models.

Several compounds share structural similarities with 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide. These include:

Compound NameStructureSimilarity
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acidC8H10N2O30.85
6-Methylpyrazolo[5,1-b][1,3]oxazineC8H9N2O0.75
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylateC9H10N2O20.73
6-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineC7H8BrN2O0.70

Uniqueness

The uniqueness of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide lies in its specific inhibition profile against the NLRP3 inflammasome compared to similar compounds that may not exhibit this activity or have different pharmacological effects.

XLogP3

-0.5

Dates

Modify: 2023-08-17

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